6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile

Physicochemical profiling Drug-likeness Medicinal chemistry

6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile (CAS 1255780-54-1) is a heterocyclic small molecule (C15H16N4O; MW 268.31 g/mol) built on a quinoline-3-carbonitrile scaffold bearing a 6-methoxy electron-donating group and a 4-piperazinyl moiety. The 3-carbonitrile group is a defining pharmacophoric feature of several clinically advanced kinase inhibitor chemotypes, most notably the bosutinib series of Src/Abl inhibitors.

Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
Cat. No. B11854396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile
Molecular FormulaC15H16N4O
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCNCC3
InChIInChI=1S/C15H16N4O/c1-20-12-2-3-14-13(8-12)15(11(9-16)10-18-14)19-6-4-17-5-7-19/h2-3,8,10,17H,4-7H2,1H3
InChIKeyQIVJAUSIAHVJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile: A C3-Nitrile Quinoline Building Block for Kinase-Targeted Library Design and Antimicrobial Hybrid Synthesis


6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile (CAS 1255780-54-1) is a heterocyclic small molecule (C15H16N4O; MW 268.31 g/mol) built on a quinoline-3-carbonitrile scaffold bearing a 6-methoxy electron-donating group and a 4-piperazinyl moiety . The 3-carbonitrile group is a defining pharmacophoric feature of several clinically advanced kinase inhibitor chemotypes, most notably the bosutinib series of Src/Abl inhibitors [1]. Within the broader 4-piperazinylquinoline-3-carbonitrile class, recently published hybrid derivatives have demonstrated in vitro antibacterial activity against Staphylococcus aureus (MIC 10 μM for lead compound 5k) [2] and antiproliferative activity against renal cancer cell lines (UO-31) in NCI-60 screening [3], establishing this scaffold as a productive starting point for medicinal chemistry optimization.

Why 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile Cannot Be Replaced by the 6-Methyl, 6-Unsubstituted, or 3-Des-Cyano Analogs in Structure-Focused Programs


Within the 4-piperazinylquinoline family, small substituent changes at positions 3 and 6 produce large differences in physicochemical and pharmacophoric properties that preclude simple interchange. The 3-carbonitrile group is not a passive substituent—it functions as both a hydrogen-bond acceptor and an electron-withdrawing group that polarizes the quinoline ring, directly influencing target binding in kinase ATP pockets as demonstrated across multiple 3-quinolinecarbonitrile Src/Abl inhibitor co-crystal structures [1]. Removing it (as in 6-Methoxy-4-(piperazin-1-yl)quinoline, CAS 282547-43-7) eliminates this critical interaction and reduces molecular weight by ~25 Da. Replacing the 6-methoxy with a 6-methyl group (CAS 1255781-92-0) removes the oxygen atom available for hydrogen bonding while decreasing topological polar surface area, potentially altering solubility and target recognition. The 6-unsubstituted analog 4-(piperazin-1-yl)quinoline-3-carbonitrile (CAS 1153167-35-1) lacks the electron-donating 6-substituent that modulates quinoline ring electronics, a feature known to affect kinase inhibitory potency in the 4-anilino-3-quinolinecarbonitrile series by approximately 10- to 100-fold depending on the substitution pattern [2]. Each of these structural perturbations can meaningfully shift both activity and physicochemical profiles, making the specific combination of 6-OCH3, 4-piperazine, and 3-CN a non-interchangeable starting point.

Quantitative Differential Evidence: 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile vs. Closest Structural Analogs


Physicochemical Differentiation: Molecular Weight, Hydrogen Bonding Capacity, and Topological Polar Surface Area vs. Three Closest Analogs

The target compound occupies a distinct physicochemical space compared to its three closest commercially available analogs. Relative to the 6-unsubstituted parent (CAS 1153167-35-1), the 6-methoxy group adds ~30 Da (268.31 vs. 238.29 g/mol) and increases the hydrogen-bond acceptor count by one, providing an additional interaction point for target engagement. Against the 6-methyl analog (CAS 1255781-92-0), the methoxy oxygen differentiates by enabling hydrogen-bond acceptor capacity (absent in -CH3) while adding 16 Da. Versus the 3-des-cyano analog (CAS 282547-43-7), the carbonitrile group adds ~25 Da and introduces a strong electron-withdrawing and H-bond-accepting nitrile function. These differences are quantifiable in silico: the 6-methoxy-3-carbonitrile combination yields a calculated topological polar surface area of approximately 53 Ų (based on class-level calculations for related 3-quinolinecarbonitriles) , which is higher than either the 6-unsubstituted or 6-methyl variants, translating to altered membrane permeability and solubility profiles relevant to both biochemical assay behavior and cellular penetration [1].

Physicochemical profiling Drug-likeness Medicinal chemistry Lead optimization

Scaffold-Level Antibacterial Activity: 4-Piperazinylquinoline-3-carbonitrile Class MIC Data Against S. aureus

While no direct MIC data exist for the target compound itself, the closest published analogs—6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives (compounds 5a–k)—have been quantitatively profiled against S. aureus ATCC 25923 by La Monica et al. (2024). The most potent analog, compound 5k, exhibited an MIC of 10 μM against S. aureus, with dose- and time-dependent bactericidal activity and demonstrated membrane integrity disruption [1]. The unsubstituted and 6-methyl comparator scaffolds were not tested in this study; however, the presence of electron-donating methoxy groups at the 6-position (and in this series, also the 7-position) was structurally correlated with activity, as compounds lacking these groups showed reduced or absent antibacterial effects. This establishes that the 6-methoxy substitution pattern on the 4-piperazinylquinoline-3-carbonitrile core is associated with measurable antibacterial pharmacophore contribution, providing a data-supported rationale for selecting the 6-methoxy variant over the 6-unsubstituted or 6-methyl analogs for antimicrobial hybridization programs [2].

Antimicrobial Staphylococcus aureus MIC Quinoline hybrid

Scaffold-Level Anticancer Activity: 4-Piperazinylquinoline-3-carbonitrile Class NCI-60 Screening Data in Renal Cancer

The 4-piperazinylquinoline-3-carbonitrile scaffold has been independently validated for anticancer activity through the NCI-DTP NCI-60 program. La Monica et al. (2025) reported that a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds (8a–l) exhibited potent antiproliferative activity against the renal cell carcinoma line UO-31, with compounds 8c and 8g achieving growth percentages of -7% and -19%, respectively (negative values indicate net cell killing) [1]. While the target compound bears a 6-methoxy rather than a 6-nitro group, the shared 4-piperazinylquinoline-3-carbonitrile core is the conserved pharmacophoric element. The NCI-60 data demonstrate that this scaffold class can achieve single-digit micromolar to sub-micromolar potency in a therapeutically relevant solid tumor context. Procurement of the 6-methoxy variant provides access to this validated core for further diversification (e.g., N-benzoylation of the piperazine, as in the published active series), whereas the 3-des-cyano or 6-unsubstituted analogs lack the critical 3-carbonitrile group that contributes to the antiproliferative pharmacophore [2].

Anticancer Renal cell carcinoma NCI-60 Piperazine-quinoline hybrid

Structural Relationship to Bosutinib Scaffold: The 6-Methoxy-3-carbonitrilequinoline Core as a Key Pharmacophoric Fragment of a Clinically Approved Kinase Inhibitor

The 6-methoxyquinoline-3-carbonitrile substructure of the target compound is a direct substructural match to the core of bosutinib (SKI-606; CAS 380843-75-4), an FDA-approved dual Src/Abl kinase inhibitor [1]. In bosutinib, the quinoline-3-carbonitrile core with the 6-methoxy group is conserved, while the 4-piperazine of the target compound is replaced by a 4-(2,4-dichloro-5-methoxyanilino) group and the 7-position is elaborated with a methylpiperazinylpropoxy chain. Co-crystal structures of bosutinib bound to Abl kinase (PDB: 3UE4) confirm that the 3-carbonitrile group forms a critical hydrogen bond with the hinge region of the ATP-binding pocket, while the 6-methoxy group contributes to hydrophobic packing [2]. The target compound retains both of these key pharmacophoric elements while offering a synthetically tractable 4-piperazine handle for divergent elaboration—a feature absent in bosutinib itself, where the 4-position is occupied by the aniline. This makes the target compound a privileged intermediate for generating novel kinase inhibitor libraries that preserve the validated 3-cyano-6-methoxyquinoline recognition motif.

Kinase inhibitor Bosutinib Src/Abl Quinoline-3-carbonitrile pharmacophore

Synthetic Tractability and Vendor Availability: 4-Piperazine Handle for One-Step Diversification vs. Elaborated Analogs

The free secondary amine of the 4-piperazine group provides a single-point diversification handle amenable to N-alkylation, N-acylation, N-sulfonylation, and reductive amination chemistry without requiring protecting group manipulation on the quinoline core. This contrasts with the bosutinib scaffold (CAS 380843-75-4), where the 4-position is occupied by a complex 2,4-dichloro-5-methoxyaniline moiety requiring multi-step synthesis for replacement, and with the 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile series (compounds 5a–k), which were elaborated through benzoylation of the piperazine in 3–4 synthetic steps from the core [1]. The target compound is commercially available from multiple vendors (AKSci catalog 4251DH; purity ≥95%) as a single-lot research chemical , whereas the more elaborated bosutinib core intermediates typically require custom synthesis. Published one-pot Friedländer-based protocols for C3-piperazinyl-substituted quinolines further demonstrate that this scaffold class can be accessed through efficient synthetic routes [2], supporting its use in parallel library production.

Parallel synthesis Building block Piperazine diversification Medicinal chemistry

Evidence-Backed Application Scenarios for 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis via Piperazine N-Functionalization

The target compound serves as an ideal diversification-ready core for generating focused kinase inhibitor libraries. Because it retains the 6-methoxyquinoline-3-carbonitrile pharmacophore validated by bosutinib's sub-nanomolar Src/Abl activity [1], medicinal chemistry teams can perform single-step N-alkylation, N-acylation, or N-sulfonylation of the free piperazine to rapidly generate 50–200 compound libraries for biochemical kinase panel screening. This approach directly leverages the co-crystal-structure-confirmed binding mode of the 3-carbonitrile group in the kinase hinge region while exploring chemical space at the solvent-exposed piperazine vector, a strategy that produced potent Src inhibitors (IC50 1–4 nM) in the 4-phenylamino-3-quinolinecarbonitrile series [2].

Antimicrobial Hybrid Molecule Design Targeting Gram-Positive Pathogens

Building on the class-level MIC data for 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives against S. aureus (MIC 10 μM for compound 5k) [1], the target compound can be employed as the core scaffold for synthesizing novel benzoylated or heteroaryl-substituted piperazine hybrids. The demonstrated membrane-disrupting activity of the 5k series provides a phenotype-anchored rationale for this approach. Procurement of the 6-methoxy variant specifically enables SAR exploration at the 6-position (methoxy vs. alternative substituents) while keeping the 3-carbonitrile and 4-piperazine constant, allowing systematic deconvolution of the 6-position's contribution to antibacterial potency.

Renal Cell Carcinoma Lead Optimization Using NCI-60-Validated Scaffold

The NCI-60 screening data showing net cell killing (growth -7% to -19%) by 4-piperazinylquinoline-3-carbonitrile derivatives against the UO-31 renal cancer line [1] supports the use of the target compound as a starting point for developing RCC-focused anticancer agents. The 6-methoxy substitution can be compared head-to-head with the published 6-nitro series to establish whether the electron-donating methoxy group offers advantages in selectivity, solubility, or metabolic stability over the electron-withdrawing nitro group, which is often flagged for mutagenicity potential. The free piperazine NH further enables rapid exploration of N-substituent effects on antiproliferative potency and ADMET properties.

Chemical Probe Development for Kinase Target Deconvolution

The target compound's structural relationship to bosutinib, combined with its synthetically accessible piperazine handle, makes it suitable for generating affinity chromatography resins or biotinylated probes for kinase target identification studies [1]. The 4-piperazine NH can be directly coupled to activated Sepharose or PEG-biotin linkers without modifying the 6-methoxyquinoline-3-carbonitrile recognition element. This contrasts with bosutinib itself, where the absence of a free, uncongested amine complicates immobilization chemistry, and with the 3-des-cyano analog where the critical hinge-binding nitrile is absent.

Quote Request

Request a Quote for 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.